4-Chloro-2-methylaniline, also known as 4-chloro-o-toluidine, is an organic compound with the molecular formula and a molecular weight of 141.6 g/mol. It appears as a colorless to light yellow solid and is primarily utilized in the synthesis of various chemical products, including dyes and pesticides. This compound is categorized as a halide- and amine-substituted aromatic compound, exhibiting basic properties typical of amines, such as the ability to neutralize acids to form salts and water .
4-CMA is a hazardous compound due to its following properties:
-Chloro-2-methylaniline serves as a building block in the synthesis of various organic compounds. Here are some examples:
Beyond its use as a synthetic intermediate, 4-chloro-2-methylaniline finds application in other areas of scientific research:
These reactions are significant for its applications in synthesizing various derivatives and intermediates in chemical manufacturing .
4-Chloro-2-methylaniline has been studied for its biological effects, particularly its carcinogenic potential. It has been classified as a probable human carcinogen by the International Agency for Research on Cancer due to its ability to induce tumors in animal studies. Chronic exposure has been linked to hemangiosarcomas and other malignancies in laboratory animals . Additionally, acute exposure can result in toxic effects such as hematuria (blood in urine), dysuria (painful urination), and hemorrhagic cystitis .
The synthesis of 4-chloro-2-methylaniline can be achieved through various methods:
4-Chloro-2-methylaniline is utilized in various applications:
Studies have indicated that 4-chloro-2-methylaniline interacts with biological systems primarily through its reactivity with cellular macromolecules like DNA. It has been shown to covalently bind to DNA, which raises concerns regarding mutagenicity and carcinogenicity . Additionally, it exhibits acute toxicity upon inhalation or skin contact, necessitating careful handling in laboratory settings .
Several compounds share structural similarities with 4-chloro-2-methylaniline. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Methyl-aniline | Non-halogenated; less toxic; used in dye production | |
3-Chloroaniline | Chlorine at meta position; different reactivity | |
Aniline | Base structure; no halogen; broader applications | |
4-Nitroaniline | Contains nitro group; used in dye synthesis |
The uniqueness of 4-chloro-2-methylaniline lies in its specific chlorination pattern and methyl substitution, which influence its reactivity and biological activity compared to these similar compounds .
Acute Toxic;Health Hazard;Environmental Hazard